

An In-depth Technical Guide to the Molecular Structure of 1,5-Dimethoxynaphthalene

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Compound of Interest

Compound Name: 1,5-Dimethoxynaphthalene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and characterization of **1,5-dimethoxynaphthalene**. The document includes detailed spectroscopic data, crystallographic analysis, and experimental protocols for its synthesis and characterization, tailored for a scientific audience.

Physicochemical and Structural Properties

1,5-Dimethoxynaphthalene is a white crystalline solid with the chemical formula $C_{12}H_{12}O_2$.^[1]^[2]^[3] It is an important chemical intermediate used in the synthesis of pesticides, polyhydric alcohols, and as a component in molecular magnetic devices.^[4]

Property	Value	Reference
IUPAC Name	1,5-dimethoxynaphthalene	
CAS Number	10075-63-5	[1][2][3]
Molecular Formula	C ₁₂ H ₁₂ O ₂	[2][4]
Molecular Weight	188.22 g/mol	[1][2]
Appearance	White crystalline solid	[3]
Melting Point	180-184 °C	[3][5]
SMILES	<chem>COC1=CC=CC2=C1C=CC=C2OC</chem>	[1]
InChIKey	ANCSPRJFGGDREM-UHFFFAOYSA-N	[1]

Molecular Structure Visualization

The structure of **1,5-dimethoxynaphthalene** consists of a naphthalene core with two methoxy groups (-OCH₃) substituted at the 1 and 5 positions.

Caption: 2D chemical structure of **1,5-Dimethoxynaphthalene**.

Crystallographic Analysis

Single-crystal X-ray diffraction studies reveal that **1,5-dimethoxynaphthalene** crystallizes in the monoclinic space group P2₁/c.[4] A key feature of its solid-state structure is that the molecule is located on an inversion centre.[4] This arrangement indicates that the methoxy groups do not cause any significant distortion to the planarity of the naphthalene ring system.[4] In the crystal lattice, molecules adopt a herringbone packing motif.[4] The crystal structure is stabilized by weak intermolecular C—H···O hydrogen bonds, which form chains propagating along the[6] direction.[4]

Crystal Data Parameter	Value	Reference
Crystal System	Monoclinic	[4]
Space Group	P2 ₁ /c	[4]
a (Å)	7.0412 (3)	[4]
b (Å)	10.1058 (4)	[4]
c (Å)	6.5773 (2)	[4]
β (°)	95.509 (3)	[4]
Volume (Å ³)	465.86 (3)	[4]
Z	2	[4]
Calculated Density (Mg m ⁻³)	1.342	[4]

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of **1,5-dimethoxynaphthalene**.

¹H NMR Spectroscopy The proton NMR spectrum provides characteristic signals for the aromatic protons and the methoxy groups.

Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J Hz)	Integration	Assignment	Reference
7.70	Doublet (d)	8.8	2H	Aromatic Protons	[3]
7.38	Triplet (t)	8.0	2H	Aromatic Protons	[3]
6.98	Doublet (d)	8.0	2H	Aromatic Protons	[3]
3.94	Singlet (s)	N/A	6H	Methoxy Protons (-OCH ₃)	[3]
(Solvent: CDCl ₃ , Frequency: 400 MHz)					

¹³C NMR Spectroscopy ¹³C NMR data for **1,5-dimethoxynaphthalene** is available in spectral databases, providing further confirmation of the carbon skeleton.[1]

Mass Spectrometry Electron ionization mass spectrometry (GC-MS) shows a prominent molecular ion peak consistent with its molecular weight.

m/z	Relative Intensity	Assignment	Reference
188	Top Peak	[M] ⁺ (Molecular Ion)	[1]
173	2nd Highest	[M-CH ₃] ⁺	[1]
115	3rd Highest	Fragment Ion	[1]

Infrared (IR) Spectroscopy FT-IR and FT-Raman spectra of **1,5-dimethoxynaphthalene** have been experimentally recorded and analyzed with the support of Density Functional Theory (DFT) calculations to assign vibrational frequencies.

Experimental Protocols

A. Synthesis of **1,5-Dimethoxynaphthalene**

This protocol describes the synthesis via the Williamson ether synthesis, starting from 1,5-dihydroxynaphthalene.^[3]

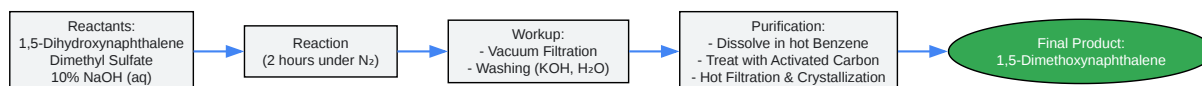
Materials:

- 1,5-Dihydroxynaphthalene (100 g, 0.62 mol)
- 10% Sodium Hydroxide (NaOH) solution (500 mL)
- Dimethyl sulfate (156 g, 1.24 mol)
- 5% Potassium Hydroxide (KOH) solution
- Benzene
- Activated Carbon
- Distilled water

Procedure:

- Under a nitrogen atmosphere, dissolve 100 g of 1,5-dihydroxynaphthalene in 500 mL of 10% NaOH solution in a 2 L two-necked round-bottom flask.
- Slowly add 156 g of dimethyl sulfate over a period of 1 hour.
- Allow the reaction to proceed for 2 hours. A precipitate will form.
- Collect the resulting precipitate by vacuum filtration.
- Wash the precipitate sequentially with 200 mL of 5% KOH solution (twice) and 200 mL of distilled water (three times).
- Dry the washed solid.

- For purification, dissolve the dried residue completely in 1.5 L of benzene at 80 °C containing 300 g of activated carbon.
- Filter the hot solution and allow it to cool, which will yield white crystals of **1,5-dimethoxynaphthalene**.



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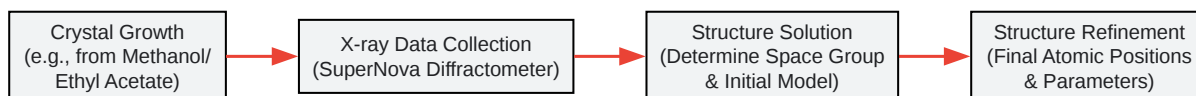
Caption: Workflow for the synthesis of **1,5-Dimethoxynaphthalene**.

B. Single-Crystal X-ray Diffraction

This protocol outlines the general workflow for the structural characterization of a synthesized compound like **1,5-dimethoxynaphthalene**.^[4]

Methodology:

- Crystal Growth: Obtain single crystals suitable for diffraction. For **1,5-dimethoxynaphthalene**, colorless single crystals were grown from a methanol/ethyl acetate solvent blend.^[4]
- Data Collection: Mount a selected crystal on a diffractometer (e.g., an Oxford Diffraction SuperNova). Collect diffraction data at a controlled temperature (e.g., 150 K).^[4]
- Structure Solution: Process the collected data to determine the unit cell parameters and space group. Solve the phase problem to obtain an initial model of the crystal structure.
- Structure Refinement: Refine the atomic positions and displacement parameters against the experimental data until the model converges, yielding the final, detailed molecular structure.^[4]



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Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

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